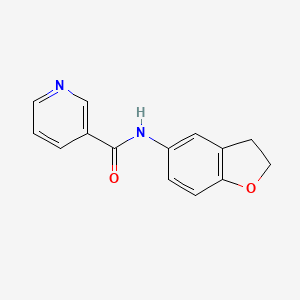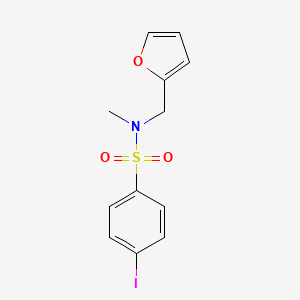![molecular formula C18H20N2O3 B7498026 N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7498026.png)
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide, also known as FCPR03, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FCPR03 belongs to the class of piperidine-based compounds and has been synthesized using a multi-step synthetic route.
Wirkmechanismus
The mechanism of action of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide involves the inhibition of various signaling pathways that are involved in the pathogenesis of various diseases. This compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to inhibit the TGF-β/Smad pathway, which is involved in the activation of fibroblasts.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been shown to inhibit the activation of fibroblasts and reduce the levels of collagen in fibrotic tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent anti-inflammatory, anti-cancer, and anti-fibrotic properties, making it a promising therapeutic candidate. However, one of the limitations is that it has not been extensively studied in vivo, and its pharmacokinetic and pharmacodynamic properties are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide. One of the future directions is to investigate its pharmacokinetic and pharmacodynamic properties in vivo. Another future direction is to study its efficacy in animal models of inflammatory, cancer, and fibrotic diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify potential molecular targets. Finally, the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties is also a potential future direction.
Conclusion
In conclusion, this compound is a novel small molecule that exhibits promising therapeutic potential in various scientific research applications. It possesses anti-inflammatory, anti-cancer, and anti-fibrotic properties and inhibits various signaling pathways involved in the pathogenesis of various diseases. While this compound has several advantages and limitations for lab experiments, there are several future directions for its study, including investigating its pharmacokinetic and pharmacodynamic properties in vivo, studying its efficacy in animal models, elucidating its mechanism of action, and developing derivatives with improved properties.
Synthesemethoden
The synthesis of N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide involves a multi-step synthetic route that includes the reaction of furan-3-carboxylic acid with piperidine, followed by the reaction of the resulting compound with 2-methylbenzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to exhibit promising therapeutic potential in various scientific research applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to inhibit the activation of fibroblasts, which are involved in the pathogenesis of fibrotic diseases.
Eigenschaften
IUPAC Name |
N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-4-2-3-5-16(13)17(21)19-15-6-9-20(10-7-15)18(22)14-8-11-23-12-14/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPNZWOSIMRXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7497949.png)
![5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide](/img/structure/B7497957.png)

![1-(3,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7497979.png)
![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
![3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7497989.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7497992.png)

![N-[1-(thiophen-2-yl)ethyl]propanamide](/img/structure/B7498005.png)
![1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone](/img/structure/B7498006.png)




